3-Aminopyridazine-4-carbonitrile

説明

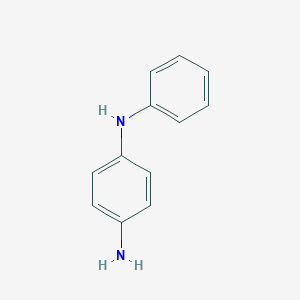

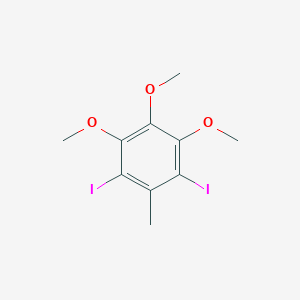

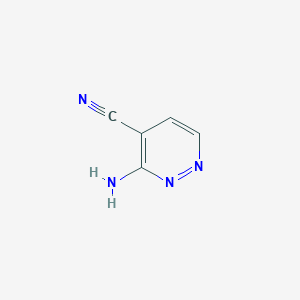

3-Aminopyridazine-4-carbonitrile is a chemical compound with the molecular formula C5H4N4 . It is also known by the synonym Pyridazin-3-amine .

Synthesis Analysis

New 3-amino-5-arylpyridazine-4-carbonitriles have been synthesized by a one-pot three-component reaction of malononitrile with arylglyoxals . Another synthesis method involves reacting suitable 2-(ethoxyalkylene)malononitriles with easily available amidine hydrochlorides .Molecular Structure Analysis

The molecular structure of 3-Aminopyridazine-4-carbonitrile consists of a pyridazine ring with an amino group at the 3rd position and a carbonitrile group at the 4th position . The molecular weight is 120.11 g/mol .科学的研究の応用

Organic Synthesis of Heterocycles

3-Aminopyridazine-4-carbonitrile: is a versatile building block in organic synthesis, particularly for constructing heterocyclic compounds . It can react with various reagents to form aminopyrroles and pyridazines, which are crucial in the development of pharmaceuticals and dyes. For instance, reacting with dimethylformamide dimethyl acetal yields an enaminone, which can be converted into aminopyrroles or aminopyridazines using ammonium acetate and hydrazine hydrate, respectively .

Pharmaceutical Applications

This compound serves as a precursor for the synthesis of multi-target pyrazolopyrimidine derivatives, which exhibit anti-neoplastic activity in medullary thyroid cancer both in vitro and in vivo . The ability to target multiple pathways in cancer cells makes it a valuable asset in the development of new cancer therapies.

Dye Industry

In the dye industry, 3-Aminopyridazine-4-carbonitrile is used to create compounds that serve as intermediates for synthetic dyes . The amines formed from this compound are essential for producing a wide range of colors and are used in various applications, from textile dyeing to ink manufacturing.

Mass Spectrometry Analysis

The compound’s unique mass spectrum profile allows for its identification and quantification in complex mixtures using electron ionization mass spectrometry . This application is crucial in quality control and research settings where precise measurements of chemical compounds are required.

Infrared Spectroscopy

3-Aminopyridazine-4-carbonitrile: can be identified by its distinct IR spectrum, which provides information about the molecular structure and the presence of functional groups . This is particularly useful in structural elucidation and confirmation in synthetic chemistry research.

Chemical Database Inclusion

The National Institute of Standards and Technology (NIST) includes 3-Aminopyridazine-4-carbonitrile in its Chemistry WebBook, indicating its importance and widespread use in scientific research . The database provides valuable information such as molecular weight, structural data, and standard references for researchers worldwide.

Safety and Hazards

特性

IUPAC Name |

3-aminopyridazine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-3-4-1-2-8-9-5(4)7/h1-2H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCPKMCDMNLLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminopyridazine-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research paper "Cyclization of 3-Aminopyridazine-4-carbonitrile with Malonates"?

A1: The paper investigates the cyclization reaction of 3-Aminopyridazine-4-carbonitrile with various malonate derivatives. [] While the abstract doesn't provide specific details on the reaction outcomes, this type of reaction likely explores the possibility of forming novel heterocyclic compounds. These compounds could potentially possess interesting biological activities or serve as building blocks for more complex molecules in organic synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。